molecular formula C15H10N4O B12936828 [2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde CAS No. 167959-20-8

[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde

Cat. No.: B12936828
CAS No.: 167959-20-8
M. Wt: 262.27 g/mol
InChI Key: QXKGHONOKVYYEN-UHFFFAOYSA-N
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Description

1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde is a heterocyclic compound that features a unique structure comprising two benzimidazole units connected via a carbon bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the benzimidazole ring system. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carboxylic acid.

    Reduction: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-methanol.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological activity.

Comparison with Similar Compounds

  • 1H,1’H-2,2’-Bibenzo[d]imidazole
  • 1H,1’H-5,5’-Bibenzo[d]imidazole
  • 1H,1’H-2,5’-Bibenzo[d]imidazole

Comparison: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. In contrast, other similar compounds may lack this functional group, limiting their reactivity and applications. The specific arrangement of the benzimidazole units also contributes to the unique properties of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

167959-20-8

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C15H10N4O/c20-7-9-1-3-12-14(5-9)19-15(18-12)10-2-4-11-13(6-10)17-8-16-11/h1-8H,(H,16,17)(H,18,19)

InChI Key

QXKGHONOKVYYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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